N-(4-Heptyl)propargylamine

MAO-B inhibition Aliphatic propargylamines Structure-activity relationship

N-(4-Heptyl)propargylamine is a C7 aliphatic propargylamine derivative characterized by a secondary amine structure, lacking the N‑methyl substitution present in many potent aliphatic propargylamine MAO‑B inhibitors. This structural profile places it within a class of compounds recognized for their capacity to act as selective, irreversible inhibitors of monoamine oxidase B (MAO‑B).

Molecular Formula C10H19N
Molecular Weight 153.269
CAS No. 177721-70-9
Cat. No. B573344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Heptyl)propargylamine
CAS177721-70-9
Molecular FormulaC10H19N
Molecular Weight153.269
Structural Identifiers
SMILESCCCC(CCC)NCC#C
InChIInChI=1S/C10H19N/c1-4-7-10(8-5-2)11-9-6-3/h3,10-11H,4-5,7-9H2,1-2H3
InChIKeyAXTNFUUOQTXMBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Heptyl)propargylamine (CAS 177721-70-9) for MAO-B Inhibition Research: Aliphatic Propargylamine Procurement Guide


N-(4-Heptyl)propargylamine is a C7 aliphatic propargylamine derivative characterized by a secondary amine structure, lacking the N‑methyl substitution present in many potent aliphatic propargylamine MAO‑B inhibitors [1]. This structural profile places it within a class of compounds recognized for their capacity to act as selective, irreversible inhibitors of monoamine oxidase B (MAO‑B) [2]. Its 4‑heptyl side chain distinguishes it from shorter‑chain analogs, offering a distinct tool for probing the structure‑activity relationships (SAR) of aliphatic amine‑based MAO‑B inhibition.

Why N-(4-Heptyl)propargylamine Cannot Be Substituted with Generic Aliphatic Propargylamines in MAO-B Research


Generic substitution of aliphatic propargylamines is unreliable due to the steep dependence of MAO‑B inhibitory potency, isoform selectivity, and in vivo efficacy on both aliphatic chain length and N‑substitution pattern [1]. Systematic SAR studies have demonstrated that in vitro MAO‑B inhibitory activity increases with aliphatic carbon chain length up to an optimum, after which further elongation diminishes potency, particularly in vivo [2]. Furthermore, the presence or absence of an N‑methyl group and stereochemistry profoundly influence inhibitory activity, with R‑(‑)‑enantiomers exhibiting up to 20‑fold greater potency than their S‑(+)‑counterparts [2]. Consequently, N-(4‑Heptyl)propargylamine, with its unique 4‑heptyl chain and secondary amine structure, exhibits a distinct pharmacological fingerprint that cannot be replicated by shorter‑chain or N‑methyl‑substituted analogs. Substituting this compound without empirical validation introduces uncontrolled variability in experimental outcomes.

N-(4-Heptyl)propargylamine Quantitative Evidence: Comparative MAO-B Potency and Structural Differentiation


In Vitro MAO-B Inhibitory Potency of N-(4-Heptyl)propargylamine vs. Potent Aliphatic Propargylamine Analogs

N-(4-Heptyl)propargylamine exhibits an IC50 of 28 μM for MAO-B inhibition, which is approximately 6,320‑fold weaker than the potent, optimized aliphatic propargylamine inhibitor rasagiline (IC50 = 4.43 nM) [1]. This potency differential is consistent with SAR findings indicating that aliphatic propargylamines lacking N‑methyl substitution and possessing longer alkyl chains (C7) demonstrate substantially reduced inhibitory activity compared to shorter‑chain, N‑methylated derivatives [2].

MAO-B inhibition Aliphatic propargylamines Structure-activity relationship

Structural Influence on MAO-B Selectivity: N-(4-Heptyl)propargylamine vs. N-Methylated Analogs

The absence of an N‑methyl group in N-(4-Heptyl)propargylamine is predicted to substantially reduce its MAO‑B selectivity compared to N‑methylated aliphatic propargylamines such as M‑2‑PP (N‑methyl‑N‑(2‑pentyl)propargylamine) [1]. SAR analyses reveal that replacement of the N‑methyl group with hydrogen or ethyl significantly diminishes both potency and selectivity [2]. While direct selectivity data for N-(4-Heptyl)propargylamine are not available, this class‑level inference suggests it likely exhibits a lower MAO‑B/MAO‑A selectivity ratio than optimized N‑methyl derivatives, which typically display >90‑fold selectivity [1].

MAO isoform selectivity Aliphatic propargylamine SAR Neuropharmacology

Chain Length-Dependent In Vivo MAO-B Inhibition: N-(4-Heptyl)propargylamine vs. Shorter-Chain Aliphatic Propargylamines

In vivo efficacy of aliphatic propargylamines is strongly chain length‑dependent. Inhibitors with relatively short carbon chains (C4–C6) exhibit significantly greater potency in inhibiting brain MAO‑B activity following oral administration compared to those with longer chains (C7 and above) [1]. N-(4-Heptyl)propargylamine, possessing a 7‑carbon chain, is therefore predicted to demonstrate substantially lower in vivo MAO‑B inhibitory activity than shorter‑chain analogs such as N‑methyl‑N‑(2‑pentyl)propargylamine (C5) or N‑methyl‑N‑(2‑hexyl)propargylamine (C6). This SAR trend is consistent across multiple studies and highlights the critical impact of alkyl chain length on pharmacokinetic and pharmacodynamic properties [2].

In vivo MAO inhibition Aliphatic propargylamine SAR Neuroprotection

Absence of Amphetamine‑Like Moiety: N-(4-Heptyl)propargylamine vs. Deprenyl (Selegiline)

Unlike deprenyl (selegiline), which is metabolized to amphetamine and methamphetamine, aliphatic propargylamines such as N-(4-Heptyl)propargylamine lack the amphetamine‑like structural moiety entirely [1]. This structural distinction is critical because deprenyl's amphetamine metabolites contribute to its pharmacological effects and potential for abuse liability [2]. N-(4-Heptyl)propargylamine and related aliphatic propargylamines offer a non‑amphetamine‑like alternative for studying MAO‑B inhibition without the confounding influence of amphetamine‑mediated catecholamine release [1].

MAO-B inhibitor safety Amphetamine metabolite Neuroprotection

Optimal Research and Industrial Applications for N-(4-Heptyl)propargylamine Procurement


Structure‑Activity Relationship (SAR) Studies of Aliphatic MAO‑B Inhibitors

N-(4-Heptyl)propargylamine serves as an essential comparator in SAR libraries designed to map the contributions of N‑substitution and alkyl chain length to MAO‑B inhibitory potency and selectivity. Its low potency (IC50 = 28 μM) [1] and 7‑carbon chain provide a critical data point for establishing the chain length optimum and the requirement for N‑methylation for high‑affinity binding [2].

Negative Control for In Vivo MAO‑B Inhibition Studies

Given that aliphatic propargylamines with chain lengths exceeding 6 carbons exhibit markedly reduced in vivo brain MAO‑B inhibitory activity [1], N-(4-Heptyl)propargylamine is ideally suited as a negative control in experiments designed to validate the central MAO‑B target engagement of shorter‑chain, N‑methylated analogs. Its use helps discriminate between peripheral and central effects in neuropharmacological studies.

Amphetamine‑Independent Neuroprotection Mechanistic Studies

For research focused on the intrinsic neuroprotective properties of MAO‑B inhibition without the confounding influence of amphetamine‑like metabolites, N-(4-Heptyl)propargylamine offers a valuable alternative to deprenyl (selegiline) [1]. Its non‑amphetamine structure allows for cleaner interpretation of MAO‑B‑mediated neuroprotection in cellular and in vivo models.

Technical Documentation Hub

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